![molecular formula C13H9N3O3 B11860444 Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- CAS No. 102862-21-5](/img/structure/B11860444.png)
Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a nitrophenyl group at the 3-position and a hydroxyl group at the 2-position of the imidazo[1,2-a]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol typically involves multicomponent reactions. One common method is the one-pot, four-component reaction involving aryl glyoxal monohydrates, 2-aminopyridine, ethyl acetoacetate, and hydrazine hydrate in ethanol under reflux conditions. Tetrapropylammonium bromide is often used as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
科学研究应用
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial and antiviral properties.
作用机制
The mechanism of action of 3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the nitrophenyl and hydroxyl groups.
3-(4-Aminophenyl)imidazo[1,2-a]pyridin-2-ol: A reduced form with an amino group instead of a nitro group.
3-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-ol: A derivative with a methoxy group instead of a nitro group.
Uniqueness
3-(4-Nitrophenyl)imidazo[1,2-a]pyridin-2-ol is unique due to the presence of both the nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The nitrophenyl group enhances its potential as an anticancer and antimicrobial agent, while the hydroxyl group allows for further functionalization and derivatization.
属性
CAS 编号 |
102862-21-5 |
|---|---|
分子式 |
C13H9N3O3 |
分子量 |
255.23 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol |
InChI |
InChI=1S/C13H9N3O3/c17-13-12(15-8-2-1-3-11(15)14-13)9-4-6-10(7-5-9)16(18)19/h1-8,17H |
InChI 键 |
ANZCHBAAGOTPMN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
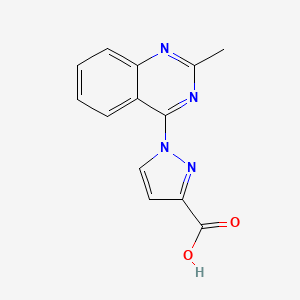


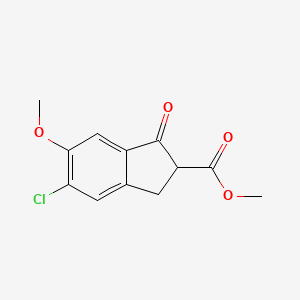
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
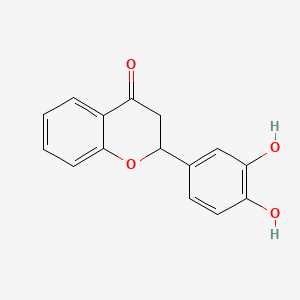
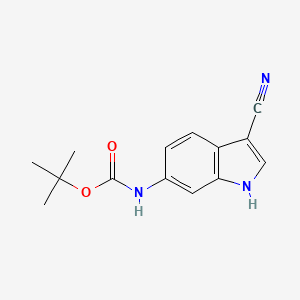

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
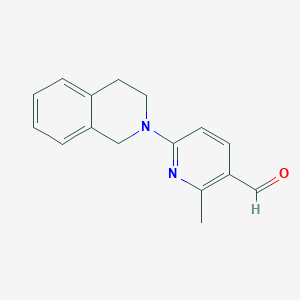

![3-Chloro-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B11860467.png)

